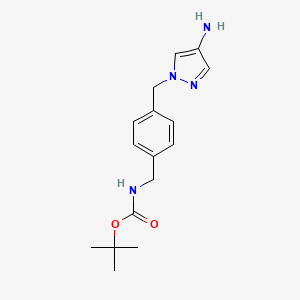

tert-Butyl (4-((4-amino-1H-pyrazol-1-yl)methyl)benzyl)carbamate

Description

Tert-butyl (4-((4-amino-1H-pyrazol-1-yl)methyl)benzyl)carbamate: is an important intermediate compound in the synthesis of ceftolozane , a fifth-generation intravenous cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and potent antibacterial effects against Pseudomonas aeruginosa and multidrug-resistant strains .

Properties

Molecular Formula |

C16H22N4O2 |

|---|---|

Molecular Weight |

302.37 g/mol |

IUPAC Name |

tert-butyl N-[[4-[(4-aminopyrazol-1-yl)methyl]phenyl]methyl]carbamate |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)18-8-12-4-6-13(7-5-12)10-20-11-14(17)9-19-20/h4-7,9,11H,8,10,17H2,1-3H3,(H,18,21) |

InChI Key |

BZSKKVUMACNAJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Several synthetic routes have been reported for the preparation of this compound:

- Schöne et al. Method:

- Starting from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile , they reacted it with chloro(triphenyl)methane to obtain 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carbonitrile .

- Further reactions with H2O2 and NaOH yielded 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carboxamide .

- The amide underwent Hofmann rearrangement using PhI(OAc)2 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) , followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine (Boc-EDA) to obtain the target compound .

- Moshos et al. Method:

- Starting from 1H-pyrazole-4-carboxylic acid ethyl ester , they performed an amino protection reaction to generate 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid .

- This acid reacted with diphenylphosphoryl azide to give 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonyl azide , which was further reacted with Boc-EDA to obtain the desired compound .

- Zhou et al. Method:

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including , , and .

Common Reagents and Conditions: These reactions involve reagents such as , , , , , and .

Major Products: The major products formed depend on the specific synthetic route used.

Scientific Research Applications

Chemistry: Ceftolozane is used as an antibiotic in clinical settings.

Biology: It may find applications in microbiology and drug development.

Medicine: Ceftolozane is used to treat bacterial infections.

Industry: Its industrial applications include pharmaceutical production.

Mechanism of Action

- Ceftolozane exerts its effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).

Comparison with Similar Compounds

Unique Features: Highlight its unique properties compared to other similar compounds.

Similar Compounds: List other related compounds.

Remember that this compound plays a crucial role in the synthesis of ceftolozane, contributing to its antibacterial efficacy and clinical applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.